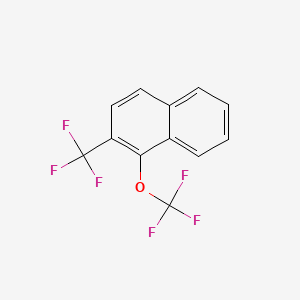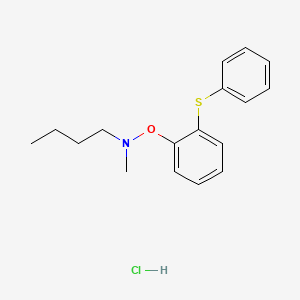![molecular formula C9H16O2 B14051395 1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
1-[4-(Hydroxymethyl)cyclohexyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Hydroxymethyl)cyclohexyl]ethanone is an organic compound with the molecular formula C9H16O2 It features a cyclohexane ring substituted with a hydroxymethyl group and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexene to produce acetylcyclohexane, which is then further reacted to introduce the hydroxymethyl group . The reaction typically involves the use of solvents like diethyl ether (Et2O) and water (H2O), followed by drying and fractionation under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products:
Oxidation: Formation of 1-[4-(Carboxymethyl)cyclohexyl]ethanone.
Reduction: Formation of 1-[4-(Hydroxymethyl)cyclohexyl]ethanol.
Substitution: Formation of various substituted cyclohexyl ethanone derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Hydroxymethyl)cyclohexyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Hydroxymethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1-Cyclohexylethanone: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)acetophenone: Contains a phenyl ring instead of a cyclohexane ring.
Uniqueness: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone is unique due to the presence of both a hydroxymethyl group and an ethanone group on a cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(11)9-4-2-8(6-10)3-5-9/h8-10H,2-6H2,1H3 |
Clave InChI |
VLUCDJNYKAGMSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



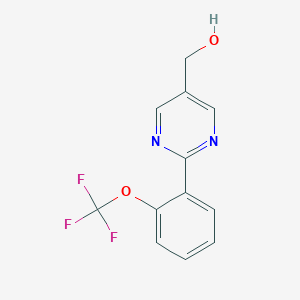
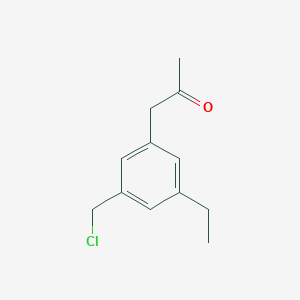
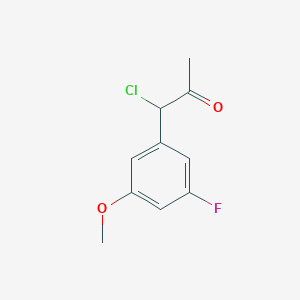
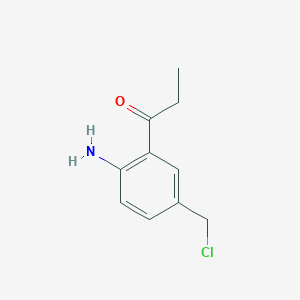
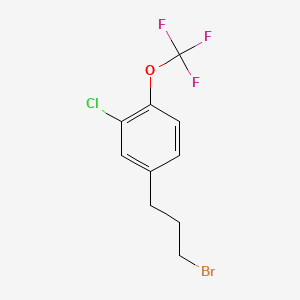
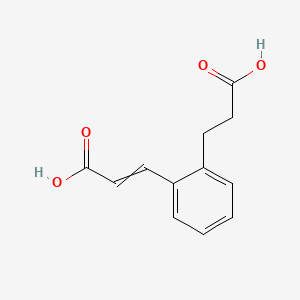
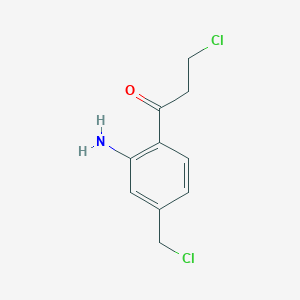
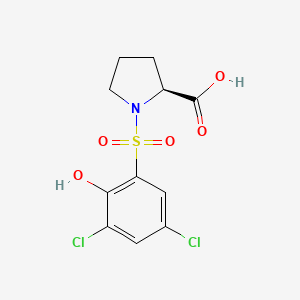

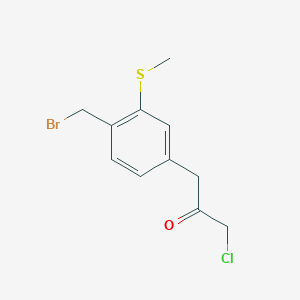
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
